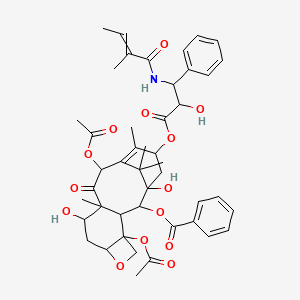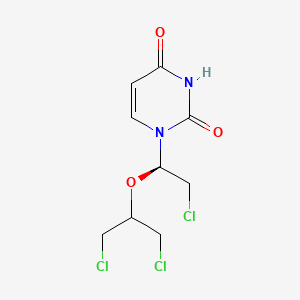
2',3',5'-Trichloro-2',3',5'-trideoxy-2',3'-secouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-Trichloro-2’,3’,5’-trideoxy-2’,3’-secouridine is a synthetic nucleoside analog It is characterized by the presence of three chlorine atoms at the 2’, 3’, and 5’ positions of the ribose moiety, and the absence of hydroxyl groups at these positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Trichloro-2’,3’,5’-trideoxy-2’,3’-secouridine typically involves the chlorination of a suitable uridine derivative. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Trichloro-2’,3’,5’-trideoxy-2’,3’-secouridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms and introduce hydrogen atoms in their place.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups at the chlorinated positions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce dechlorinated analogs.
Scientific Research Applications
2’,3’,5’-Trichloro-2’,3’,5’-trideoxy-2’,3’-secouridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used to study the effects of nucleoside modifications on biological processes, such as DNA replication and repair.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools.
Properties
CAS No. |
117638-25-2 |
|---|---|
Molecular Formula |
C9H11Cl3N2O3 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
1-[(1R)-2-chloro-1-(1,3-dichloropropan-2-yloxy)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11Cl3N2O3/c10-3-6(4-11)17-8(5-12)14-2-1-7(15)13-9(14)16/h1-2,6,8H,3-5H2,(H,13,15,16)/t8-/m1/s1 |
InChI Key |
CAWQITZXZLLUDQ-MRVPVSSYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C(CCl)OC(CCl)CCl |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H](CCl)OC(CCl)CCl |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C(CCl)OC(CCl)CCl |
Key on ui other cas no. |
117638-25-2 |
Synonyms |
2',3',5'-trichloro-2',3',5'-trideoxy-2',3'-secouridine TTSU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)
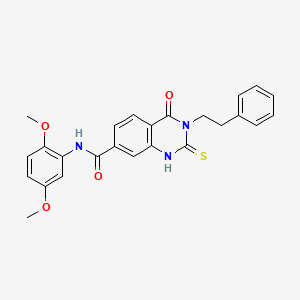
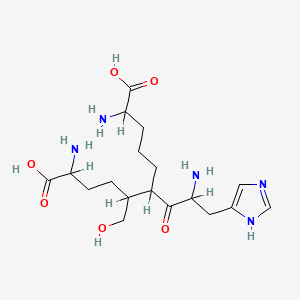
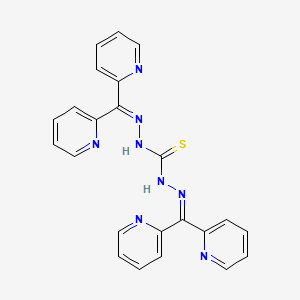
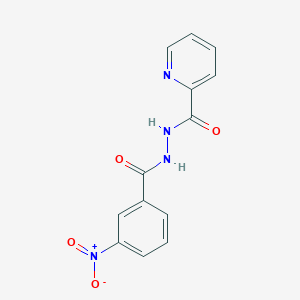
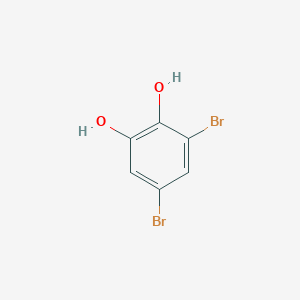
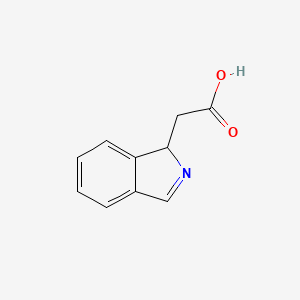
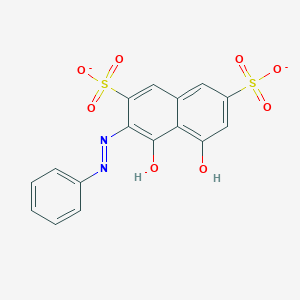
![3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230537.png)
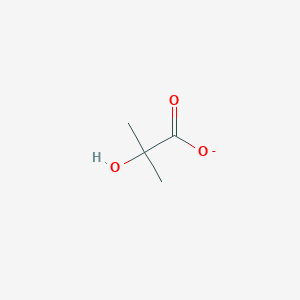
![8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid](/img/structure/B1230539.png)
![7-{2-[5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230540.png)
![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1230544.png)
